molecular formula C17H19N7 B12247717 4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12247717
M. Wt: 321.4 g/mol
InChI Key: SRYWCWCLRDHKTM-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a triazolyl group attached to a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Synthesis of the Triazolyl Group: The triazolyl group is introduced through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Coupling with Pyrimidine: The final step involves coupling the benzylpiperazine and triazolyl intermediates with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The triazolyl and benzylpiperazine groups contribute to its binding affinity and specificity. Molecular modeling studies suggest that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Shares structural similarities but differs in the position and type of functional groups.

    4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyrimidine: Similar core structure but with variations in the triazole ring.

Uniqueness

4-(4-benzylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific arrangement of functional groups, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds .

Properties

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C17H19N7/c1-2-4-15(5-3-1)11-22-6-8-23(9-7-22)16-10-17(20-13-19-16)24-14-18-12-21-24/h1-5,10,12-14H,6-9,11H2

InChI Key

SRYWCWCLRDHKTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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